Ethyl 6-ethyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
Description
The compound Ethyl 6-ethyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a tetrahydrothienopyridine derivative with a complex heterocyclic framework. Key structural features include:
- Position 6: An ethyl substituent on the pyridine ring, influencing steric and lipophilic properties.
- Position 3: An ethyl carboxylate ester, contributing to solubility and metabolic stability.
- Salt form: Hydrochloride salt, enhancing aqueous solubility and bioavailability compared to the free base .
Properties
IUPAC Name |
ethyl 6-ethyl-2-[(5-nitrofuran-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O6S.ClH/c1-3-19-8-7-10-12(9-19)27-16(14(10)17(22)25-4-2)18-15(21)11-5-6-13(26-11)20(23)24;/h5-6H,3-4,7-9H2,1-2H3,(H,18,21);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVKPILIEDXIOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)C3=CC=C(O3)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares the target compound with structurally similar derivatives, focusing on substituent variations and inferred structure-activity relationships (SAR):
Key SAR Insights from Analogous Compounds
a. Position 6 Substituents
- Ethyl vs. Methyl/Isopropyl : Ethyl (target) balances lipophilicity and steric bulk compared to smaller methyl () or bulkier isopropyl (). Larger substituents may hinder receptor binding, while smaller groups may reduce metabolic stability .
b. Position 2 Substituents
- This contrasts with non-nitrated furan () or phenylthioureido () groups .
- Trifluoromethyl (PD 81,723): In adenosine A1 enhancers, trifluoromethyl optimizes allosteric activity, suggesting electron-withdrawing groups are critical for receptor modulation .
c. Hydrochloride Salt
- The hydrochloride salt in the target compound and analogs () improves solubility, facilitating in vitro assays and enhancing bioavailability compared to neutral forms .
d. Core Heterocycle
Q & A
Q. What are the key synthetic steps and characterization methods for this compound?
The synthesis involves multi-step organic reactions, starting with the formation of the tetrahydrothieno-pyridine core. Critical steps include cyclization of precursors, introduction of the nitrofuran substituent via carboxamide coupling, and esterification. Reaction monitoring employs thin-layer chromatography (TLC) to track progress, while nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm structural integrity. Final purification often uses recrystallization or column chromatography .
Q. Which analytical techniques are essential for confirming structural integrity?
A combination of -/-NMR (to resolve heterocyclic protons and carbons), high-resolution MS (for molecular weight validation), and infrared (IR) spectroscopy (to identify functional groups like amides and esters) is critical. X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .
Q. What are the solubility profiles and formulation challenges?
Solubility is solvent-dependent: moderately soluble in dimethyl sulfoxide (DMSO) and methanol but poorly in aqueous buffers. Formulation for biological assays often requires DMSO stocks followed by dilution in buffer, with care to avoid precipitation. Hydrochloride salt formation improves aqueous solubility marginally .
Q. What safety protocols are recommended for laboratory handling?
Use personal protective equipment (PPE), including nitrile gloves and fume hoods, due to potential skin/eye irritation. Avoid inhalation of fine powders. Waste disposal should follow institutional guidelines for halogenated and nitroaromatic compounds .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthetic yield and purity?
Key variables include:
- Temperature : Controlled heating (60–80°C) during cyclization steps minimizes side reactions.
- Catalysts : Lewis acids (e.g., ZnCl) improve carboxamide coupling efficiency.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance intermediate stability. Yield improvements (from ~45% to 65%) are achievable via iterative condition screening and in situ reaction monitoring with TLC .
Q. How to resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies in NMR/MS data often arise from tautomerism or residual solvents. Strategies include:
Q. What experimental approaches elucidate the nitrofuran moiety’s antimicrobial mechanism?
The nitrofuran group generates reactive oxygen species (ROS) via bacterial nitroreductase activation. Assays include:
- ROS detection : Fluorescent probes (e.g., DCFH-DA) in bacterial cultures.
- Enzyme inhibition : Nitroreductase activity assays with purified enzymes.
- Resistance profiling : Comparative MIC studies in nitroreductase-deficient strains .
Q. How can SAR studies improve pharmacokinetic properties of analogs?
Systematic modifications (e.g., replacing the ethyl group with bulkier alkyl chains or altering the carboxylate ester) impact bioavailability and metabolic stability. Key assays:
- Lipophilicity : LogP measurements via HPLC.
- Metabolic stability : Liver microsome assays.
- Permeability : Caco-2 cell monolayer transport studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
